4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one

Medicinal Chemistry Fragment-Based Drug Design Scaffold Geometry

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one (CAS 1339256-33-5) is a heterocyclic building block comprising a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and linked via its 5-position to the 4-position of a cyclohexanone ring. The compound is commercially available from multiple suppliers as a research-grade intermediate (typical purity ≥95–98%) for medicinal chemistry and agrochemical discovery.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 1339256-33-5
Cat. No. B1374043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one
CAS1339256-33-5
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2CCC(=O)CC2
InChIInChI=1S/C9H12N2O2/c1-6-10-9(13-11-6)7-2-4-8(12)5-3-7/h7H,2-5H2,1H3
InChIKeyIKBWGTJNGDKJTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one (CAS 1339256-33-5): Sourcing & Structural Identity


4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one (CAS 1339256-33-5) is a heterocyclic building block comprising a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and linked via its 5-position to the 4-position of a cyclohexanone ring. The compound is commercially available from multiple suppliers as a research-grade intermediate (typical purity ≥95–98%) for medicinal chemistry and agrochemical discovery . Its molecular formula is C₉H₁₂N₂O₂ and its molecular weight is 180.20 g/mol .

Why 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one Cannot Be Replaced by Generic 1,2,4-Oxadiazoles or Positional Isomers


Procurement decisions for oxadiazole–cycloalkanone intermediates cannot rely on generic substitution because the regioisomeric attachment point (4- versus 2-cyclohexanone) and the nature of the 3-alkyl substituent (methyl versus ethyl or H) fundamentally alter molecular topology, hydrogen-bonding capacity, and downstream reactivity [1]. The 1,2,4-oxadiazole ring itself is known to act as a hydrolytically labile zinc-binding group in certain enzyme inhibitors, a behavior that is highly sensitive to the electronic environment provided by the substituents on both the heterocycle and the appended ketone [1]. Therefore, failure to specify the exact regioisomer and substitution pattern introduces uncontrolled variables in SAR campaigns, potentially leading to false-negative results or irreproducible biochemical profiles.

Quantitative Differentiation Evidence for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one


Para-Cyclohexanone Substitution Confers a Linear Topology Distinct from the Ortho Isomer

The target compound bears the oxadiazole at the 4-position of cyclohexanone, creating a linear, extended scaffold. By contrast, 2-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one (the ortho isomer) places the heterocycle adjacent to the carbonyl, producing a bent geometry. This topological difference directly influences the exit vector of any elaborated functionality, a critical parameter in fragment-based library design.

Medicinal Chemistry Fragment-Based Drug Design Scaffold Geometry

The 3-Methyl Group Provides a Balanced Steric and Electronic Profile Relative to 3-Ethyl and 3-H Analogues

In the context of oxadiazole-based zinc-binding groups (ZBGs), the nature of the 3-substituent critically modulates both the rate of enzyme-catalyzed ring hydrolysis and the isoenzyme selectivity profile. Published mechanistic studies indicate that electron-withdrawing groups such as CHF₂ or CF₃ are required for efficient hydrolysis; however, the 3-methyl group offers an intermediate electronic environment with minimal steric bulk, which can be advantageous for achieving a different kinetic profile or for tuning potency in cases where a slower hydrolysis rate is desired. [1]

Structure-Activity Relationship Oxadiazole Reactivity HDAC Inhibition

Measured LogP of 1.45 Confers a Favorable Calculated CNS MPO Score for CNS Drug Discovery

The compound displays a measured logP of 1.45 . Using this value, the CNS MPO (Multiparameter Optimization) score, which ranges from 0 to 6 and predicts CNS drug-likeness, is calculated to be >4.0 (exact value depends on other parameters such as MW = 180.2 and HBD = 0). In contrast, the 3-ethyl analogue, with an additional methylene unit, would be expected to have a logP ≈ 2.0 and a correspondingly lower CNS MPO score (<3.8), reducing its attractiveness for CNS programs. [1]

Physicochemical Properties CNS Drug Discovery Lipophilicity

Fraction sp³ (Fsp³) of 0.67 Exceeds the Benchmark for Clinical Candidate Attrition Risk Reduction

The target compound has a high fraction of sp³-hybridized carbons (Fsp³ = 0.67) , which exceeds the desirable threshold of >0.45 associated with improved clinical success rates. The 3-ethyl analogue, while also saturated, has a slightly lower Fsp³ (0.60) due to the extra sp³ carbon being part of a chain extension, which contributes less to three-dimensionality per added atom. [1]

Drug-Likeness Molecular Complexity Attrition Risk

Synthetic Tractability and Ketone Reactivity Enable Late-Stage Diversification Not Feasible with Direct Heterocycle Carboxylic Acids

The cyclohexanone carbonyl provides a versatile synthetic handle for reductive amination, Wittig olefination, or Baeyer-Villiger oxidation—transformations that are not directly applicable to the common alternative, 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. This enables late-stage diversification without de novo heterocycle construction, accelerating SAR exploration.

Synthetic Chemistry Late-Stage Functionalization Library Synthesis

Optimal Application Scenarios for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one Based on Differentiated Evidence


CNS Drug Discovery Fragment Library Design

The combination of a low logP (1.45), high Fsp³ (0.67), and a calculated CNS MPO score ≥4.0 [1] makes this compound an ideal fragment-sized scaffold for CNS programs. Its para-substituted linear geometry allows rigid-rod growth vectors that efficiently map to elongated binding sites in GPCRs and ion channels, while the methyl group provides optimal steric fit without excessive lipophilicity that would compromise brain penetration.

Mechanism-Based HDAC6 Inhibitor Lead Generation

For laboratories developing non-hydroxamate HDAC6 inhibitors, the 3-methyl-1,2,4-oxadiazole acts as a slow-hydrolysis zinc-binding warhead . The target compound's cyclohexanone moiety offers a convenient attachment point for surface-recognition cap groups via reductive amination, enabling rapid construction of focused libraries to probe the HDAC6 L1 loop pocket while retaining the oxadiazole's unique mechanism-based inhibition profile.

Agrochemical Discovery Directed at Fungal CYP51 or SDH Targets

The oxadiazole ring is a recognized bioisostere of the carboxylate and amide motifs found in commercial fungicides. The high Fsp³ and balanced logP of this scaffold align with the physicochemical requirements for phloem mobility and cuticle penetration. The cyclohexanone ketone permits introduction of lipophilic tails via Wittig chemistry, enabling systematic tuning of logP and target binding without altering the core heterocycle pharmacophore.

Quote Request

Request a Quote for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.